molecular formula C39H60N10O20P2 B587705 Tenofovir Disoproxil Dimer CAS No. 1093279-76-5

Tenofovir Disoproxil Dimer

Cat. No.: B587705
CAS No.: 1093279-76-5
M. Wt: 1050.907
InChI Key: KRLKBWQXBSICEQ-FQLXRVMXSA-N
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Description

Contextualization within Tenofovir (B777) Disoproxil Chemistry

Tenofovir Disoproxil Fumarate (B1241708) (TDF) is a prodrug of Tenofovir, belonging to a class of drugs known as nucleotide analogue reverse transcriptase inhibitors (NtRTIs). medchemexpress.comwikipedia.org TDF is a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections. pharmaffiliates.compatsnap.com The mechanism of action involves the in-vivo conversion of Tenofovir Disoproxil to Tenofovir, which is then phosphorylated to its active metabolite, Tenofovir diphosphate. patsnap.compatsnap.compharmaffiliates.com This active form inhibits the viral enzyme reverse transcriptase, leading to the termination of the viral DNA chain and thereby preventing viral replication. wikipedia.orgpatsnap.compatsnap.com

Tenofovir Disoproxil Dimer is a process-related impurity that can form during the synthesis of Tenofovir Disoproxil Fumarate. patsnap.com Its presence in the final drug product is a critical quality attribute that must be carefully controlled. The formation of this dimer is often linked to the presence of certain reagents and reaction conditions, such as the use of paraformaldehyde in the synthesis process. patsnap.com The control of such impurities is a fundamental aspect of Good Manufacturing Practices (GMP) and is essential for ensuring the quality and safety of the final pharmaceutical product. The presence of undesirable chemicals, even in small amounts, can impact the efficacy and safety of pharmaceutical products. pharmaffiliates.com

Nomenclature and Chemical Identification of this compound

The precise identification of any chemical compound is crucial for scientific discourse and regulatory purposes. This compound is identified by several names and chemical identifiers, which are summarized in the table below.

IdentifierValue
Chemical Name 5-[[(1R)-2-[6-[[[[9-[(2R)-2,11-Dimethyl-5-[[[(1-methylethoxy)carbonyl]oxy] methoxy]-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide chemicea.comsynzeal.comcleanchemlab.com
Synonyms Tenofovir Disoproxil Fumarate Impurity J chemicea.compharmaffiliates.com
CAS Number 1093279-76-5 chemicea.comcleanchemlab.comsimsonpharma.comdaicelpharmastandards.com
Molecular Formula C39H60N10O20P2 chemicea.comsimsonpharma.comlgcstandards.com
Molecular Weight 1050.90 g/mol simsonpharma.comlgcstandards.com

Significance in Pharmaceutical Impurity Science

The study and control of impurities are central to pharmaceutical science and drug regulation. Impurities can arise from various sources, including the starting materials, intermediates, and degradation products formed during manufacturing and storage. The significance of this compound as a pharmaceutical impurity lies in its potential to affect the quality, safety, and efficacy of Tenofovir Disoproxil Fumarate.

Regulatory bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Indian Pharmacopoeia (IP) establish monographs that set limits for impurities in drug substances and products. pharmaffiliates.compharmaffiliates.com The presence of this compound is monitored and controlled to ensure it does not exceed these specified limits. The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is crucial for the detection and quantification of this and other related impurities. jbino.comrjptonline.org Stability-indicating methods are particularly important to track the formation of degradation products under various stress conditions. ufrgs.br

Properties

IUPAC Name

[[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLKBWQXBSICEQ-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N10O20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730418
Record name Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1050.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093279-76-5
Record name Tenofovir disoproxil fumarate impurity J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOFOVIR DISOPROXIL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36VL0A00C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Formation Mechanisms of Tenofovir Disoproxil Dimer

Synthetic Pathways to Tenofovir (B777) Disoproxil Dimer

Direct Synthesis Routes

The intentional synthesis of Tenofovir Disoproxil Dimer is primarily for its use as a reference substance in the qualitative and quantitative analysis of impurities in Tenofovir Disoproxil Fumarate (B1241708). google.com One patented method describes a two-step process starting with either tenofovir or its monohydrate form. google.compatsnap.com

In the initial step, the raw material reacts with paraformaldehyde in the presence of an acid reagent, such as hydrochloric or hydrobromic acid, to produce an intermediate compound. google.compatsnap.com This reaction is typically conducted at a controlled temperature of 10-15°C. google.compatsnap.com The subsequent step involves reacting the intermediate with chloromethyl isopropyl carbonate, using a catalyst like TBAB (tetrabutylammonium bromide), to yield the this compound. google.compatsnap.com This route is noted for its simplicity and ability to produce the dimer with a purity exceeding 90%. google.compatsnap.com

Another described synthesis method involves reacting Tenofovir Disoproxil Fumarate with paraformaldehyde in a suitable reaction solvent like acetonitrile. google.com The molar ratio of TDF to paraformaldehyde and the reaction temperature are controlled to facilitate the formation of the dimer. google.com The resulting product can then be isolated and purified using column chromatography. google.com

Formation as a Byproduct in Tenofovir Disoproxil Synthesis

During the synthesis of Tenofovir Disoproxil, the formation of the dimer is an undesirable side reaction. google.com The esterification of tenofovir with chloromethyl isopropyl carbonate can lead to the generation of this impurity. google.com It has been observed that the use of a Wittig reagent, in conjunction with dehydrating agents, can significantly increase the yield of the desired Tenofovir Disoproxil product while minimizing the formation of the dimer impurity. google.com This suggests that controlling the reaction conditions and the reagents used is crucial in preventing the dimerization process during manufacturing. google.com

Degradation-Induced Formation of this compound

The degradation of Tenofovir Disoproxil is a significant pathway leading to the formation of its dimer. This process is heavily influenced by environmental factors, particularly moisture and temperature. researchgate.netnih.gov

Hydrolytic Degradation Mechanisms and Conditions

Tenofovir Disoproxil Fumarate is susceptible to hydrolysis, which can lead to the formation of various degradation products, including the dimer. researchgate.netnih.govresearchgate.net The hydrolysis of the ester prodrug can generate formaldehyde (B43269). researchgate.netnih.gov This formaldehyde can then react with other molecules of Tenofovir Disoproxil to form the methylene-linked dimer. researchgate.net

Studies have shown that TDF is unstable under both acidic and alkaline conditions, leading to complete degradation in some cases. thaiscience.info Forced degradation studies demonstrate that TDF degrades under hydrolytic conditions (acidic, alkaline, and neutral). researchgate.netajprd.comresearchgate.net For instance, degradation of 10.95% was observed in 0.1N HCl and 10.6% in 0.1N NaOH. researchgate.netajprd.comresearchgate.net Neutral hydrolysis also contributes to degradation. researchgate.netajprd.com The presence of water is a key factor in the hydrolysis and subsequent degradation pathways. researchgate.net

Influence of Environmental Factors on Dimer Formation

Moisture and temperature are critical environmental factors that accelerate the degradation of Tenofovir Disoproxil and the formation of its dimer. researchgate.netnih.gov TDF is known to be a hydrophilic salt that is easily degraded in the presence of moisture. nih.gov The presence of moisture can facilitate the hydrolysis of Tenofovir Disoproxil, leading to the release of formaldehyde and subsequent dimerization. researchgate.netnih.govmdpi.com

Elevated temperatures also promote the degradation of TDF. researchgate.netscispace.com Thermal degradation studies have shown that as the storage temperature increases, the rate of TDF decomposition also increases. researchgate.net In forced degradation studies, thermal conditions were found to induce the formation of the tenofovir dimer. scispace.com Experiments conducted under accelerated conditions (e.g., 40°C and 75% relative humidity) and stress storage conditions (e.g., 60°C and 75% relative humidity) have been used to investigate the formation of the dimer impurity over time. researchgate.netresearchgate.net Manufacturing in a low relative humidity environment is a suggested measure to improve the stability of TDF formulations. researchgate.net

Mechanistic Studies of Dimerization Processes

The mechanism of this compound formation is closely linked to the degradation of the parent drug. The hydrolysis of the disoproxil ester groups is a key initiating step. researchgate.netnih.gov This hydrolysis can release formaldehyde, a highly reactive molecule. researchgate.netnih.gov

The generated formaldehyde can then act as a cross-linking agent, reacting with two molecules of Tenofovir Disoproxil to form a methylene-linked dimer. researchgate.net Mass spectrometry studies have been instrumental in characterizing the various degradation products of TDF, including different forms of the dimer, such as the methylene-linked dimer of tenofovir disoproxil and a heterodimer involving tenofovir mono and disoproxil linked by a methylene (B1212753) bridge. researchgate.netrsc.org The presence of certain excipients, like sodium lauryl sulphate, has been observed to accelerate the formation of these dimer impurities, likely due to its wetting properties which would increase the interaction with moisture. researchgate.net

Table 1: Summary of Forced Degradation Studies on Tenofovir Disoproxil Fumarate

Stress Condition Reagent/Condition Observed Degradation (%) Reference
Acidic Hydrolysis 0.1N HCl 10.95% researchgate.netajprd.comresearchgate.net
3N HCl (90 min) 21.15% researchgate.net
Alkaline Hydrolysis 0.1N NaOH 10.6% researchgate.netajprd.comresearchgate.net
Neutral Hydrolysis Water 12.26% researchgate.netajprd.com
Oxidative Degradation Hydrogen Peroxide 12.22% researchgate.netajprd.com
Hydrogen Peroxide (15 min) 19.23% researchgate.net
Dry Heat 70°C (48 hrs) 1.93% researchgate.net
Photolytic Degradation UV Light (5 hrs) 15.38% researchgate.net

This table is interactive. You can sort and filter the data.

Structural Elucidation and Characterization of Tenofovir Disoproxil Dimer

Spectroscopic Analysis

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of organic compounds. A combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared and ultraviolet-visible spectroscopy provides a comprehensive characterization of the Tenofovir (B777) Disoproxil Dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of the Tenofovir Disoproxil Dimer. A suite of one- and two-dimensional NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, is utilized for the complete assignment of its structure. veeprho.com

The ¹H NMR spectrum of the dimer displays characteristic signals for the protons of the two tenofovir disoproxil monomers. These include signals for the adenine (B156593) protons, the methine and methylene (B1212753) protons of the propyl chain, and the protons of the isopropoxycarbonyl groups. Two-dimensional techniques such as COSY (Correlation Spectroscopy) are employed to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial in defining the linkage between the two monomeric units by identifying long-range (2-3 bond) correlations between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations, offering insights into the stereochemical arrangement of the dimer. While less common for routine analysis, ¹⁵N NMR can offer additional structural information about the nitrogen atoms in the adenine rings, and HMQC (Heteronuclear Multiple-Quantum Correlation) serves a similar purpose to HSQC. veeprho.comveeprho.com

Table 1: Representative ¹H NMR Chemical Shifts for Tenofovir Disoproxil Moiety Note: The exact chemical shifts for the dimer may vary slightly from the monomer due to the linkage.

Proton Representative Chemical Shift (ppm)
Adenine H-8 8.33
Adenine H-2 8.44
O-CH(CH₃)₂ 4.77-4.82
CH₂ (propyl) 4.21-4.38
CH (propyl) 3.90-4.01
CH₃ (propyl) 1.08-1.09

Table 2: Representative ¹³C NMR Chemical Shifts for Tenofovir Disoproxil Moiety Note: The exact chemical shifts for the dimer may vary slightly from the monomer due to the linkage.

Carbon Representative Chemical Shift (ppm)
Adenine C-5 ~118
Adenine C-8 ~141
Adenine C-4 ~149
Adenine C-2 ~153
Adenine C-6 ~156
C=O (ester) ~174
O-CH(CH₃)₂ ~69
CH₂ (propyl) ~63
CH (propyl) ~77
CH₃ (propyl) ~16

Mass Spectrometry (MS and MS/MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the this compound and to study its fragmentation pattern for structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements. The molecular formula of the this compound has been reported as C₃₉H₆₀N₁₀O₂₀P₂ with a molecular weight of 1050.9. pharmaffiliates.com

Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through the analysis of fragment ions. The fragmentation of the dimer is expected to involve the cleavage of the bond linking the two tenofovir disoproxil units, as well as the loss of the disoproxil groups, providing evidence for the dimeric structure. The structure of related impurities has been elucidated using a combination of ¹H- and ¹³C-NMR spectroscopy, IR spectroscopy, UV spectroscopy, and mass spectrometry. europa.eu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound. veeprho.com The IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups within the molecule. The infrared absorption spectrum of tenofovir disoproxil fumarate (B1241708) is used as a reference for its identity. drugfuture.comwho.int

Key expected vibrational bands for the dimer include:

N-H stretching from the adenine ring.

C-H stretching from the aliphatic and aromatic moieties.

C=O stretching from the ester groups of the disoproxil moieties.

P-O-C stretching from the phosphonate (B1237965) group.

C=N and C=C stretching from the adenine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within the this compound. The adenine ring system acts as the primary chromophore. The UV spectrum of the dimer is expected to exhibit a maximum absorption wavelength (λmax) around 260 nm, which is characteristic of the π → π* transitions in the purine (B94841) ring. drugfuture.com This is consistent with the UV spectrum of the parent drug, tenofovir disoproxil fumarate. drugfuture.com

Solid-State Characterization

The solid-state properties of a pharmaceutical impurity are important for its isolation and characterization. X-ray diffraction is a key technique for studying the solid-state nature of the this compound.

X-ray Diffraction (XRD) Studies

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal properties of a material. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify physical and chemical changes that are accompanied by a change in enthalpy. Such changes include melting, crystallization, glass transitions, and decomposition.

In the context of pharmaceutical compounds, DSC is crucial for characterizing the solid-state properties of a substance, such as its melting point and purity. For instance, the thermal analysis of tenofovir disoproxil fumarate, the parent drug from which the dimer is an impurity, shows a characteristic endothermic peak corresponding to its melting point. researchgate.netiaea.org Studies on various salts of tenofovir disoproxil have utilized DSC to evaluate their thermal behavior. google.comcolab.ws

While the formation of the this compound is noted as a degradation pathway for tenofovir disoproxil, particularly in the presence of moisture, specific DSC data detailing the thermal profile of the isolated this compound is not extensively available in the cited literature. researchgate.netgoogle.com Such an analysis would be valuable for fully characterizing this impurity, providing data on its melting point, and offering insights into its thermal stability relative to the parent compound.

Elemental Analysis and Purity Determination

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of elements such as carbon (C), hydrogen (H), and nitrogen (N). This information is critical for confirming the empirical and molecular formula of a newly synthesized or isolated substance, thereby verifying its chemical identity and purity.

For the this compound, elemental analysis provides quantitative data that confirms its molecular formula, C₃₉H₆₀N₁₀O₂₀P₂. The purity of the compound is often assessed by comparing the experimentally determined elemental percentages with the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity.

A certificate of analysis for a sample of this compound reported its appearance as an off-white to pale yellow low-melting solid. The analysis confirmed the structure through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The elemental analysis results from this source are presented below, confirming the elemental composition.

Table 1: Elemental Analysis Data for this compound

Element Percentage (%)
Carbon (C) 43.88
Hydrogen (H) 5.69
Nitrogen (N) 12.94

Data sourced from a Certificate of Analysis for this compound.

Purity determination for this compound can also be supported by chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which is used to quantify the presence of related substances and impurities in tenofovir disoproxil products. researchgate.netnih.gov Regulatory documents specify limits for impurities, including the this compound, in granular tenofovir compositions, often setting the maximum allowable level at 0.15%. researchgate.net

Analytical Methodologies for Tenofovir Disoproxil Dimer

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating impurities from the main API. For Tenofovir (B777) Disoproxil Dimer, liquid chromatography techniques are predominantly used due to the compound's low volatility and high polarity.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Tenofovir Disoproxil Fumarate (B1241708) and its related substances, including the dimer impurity. Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.

These methods are essential for quality control, allowing for the quantification of impurities to ensure the drug product meets the stringent purity requirements set by pharmacopoeias. The International Pharmacopoeia, for instance, outlines specific HPLC methods to control impurities in Tenofovir Disoproxil Fumarate, where the dimer is a specified impurity. who.int The goal of these stability-indicating methods is to resolve the main drug peak from all potential degradation products and synthesis-related impurities. researchgate.net

Table 1: Representative HPLC Method Parameters for Impurity Profiling of Tenofovir Disoproxil Fumarate
ParameterCondition
Stationary Phase (Column)Reversed-phase C18, octadecylsilyl silica gel (5 µm)
Mobile PhaseGradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). who.int
Flow RateTypically 1.0 - 1.5 mL/min
DetectionUltraviolet (UV) detection, commonly at a wavelength of 260 nm
Column TemperatureAmbient or controlled (e.g., 40°C)
Injection Volume10 - 20 µL

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. UHPLC is highly suitable for the complex task of impurity profiling of APIs like Tenofovir Disoproxil Fumarate. The enhanced resolution is particularly beneficial for separating structurally similar impurities, including the dimer, from the main API peak and other related substances.

Table 2: Typical UHPLC Parameters for Analysis of Tenofovir Disoproxil Fumarate Impurities
ParameterCondition
Stationary Phase (Column)Reversed-phase C18 or similar (e.g., HSS T3), sub-2 µm particle size
Mobile PhaseGradient elution with mass spectrometry compatible solvents like ammonium acetate buffer and acetonitrile/methanol
Flow Rate0.3 - 0.6 mL/min
DetectionDiode-Array Detector (DAD) or UV detector, coupled with a mass spectrometer
Column TemperatureControlled, often elevated (e.g., 35-45°C) to reduce viscosity
Injection Volume1 - 5 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, GC is generally not a suitable method for the direct analysis of Tenofovir Disoproxil Dimer. The compound has a very high molecular weight (1050.9 g/mol ) and a complex structure, which makes it non-volatile and thermally labile. nih.govsynzeal.com Attempting to analyze such a molecule by GC would require extremely high temperatures that would cause it to decompose before it could be vaporized and travel through the GC column.

While derivatization can be used to increase the volatility of certain compounds for GC analysis, the complexity and size of the this compound molecule make effective and reproducible derivatization challenging. gcms.cz Consequently, the scientific literature does not report the use of GC for the analysis of this specific impurity; liquid-phase separation techniques are universally preferred.

Coupled Analytical Techniques

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the quantification and unequivocal identification of chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the characterization of pharmaceutical impurities. researchgate.net These techniques are particularly vital for identifying unknown impurities that arise during synthesis or stability studies. For this compound, LC-MS is used to confirm its identity by measuring its mass-to-charge ratio (m/z).

Given the molecular formula C39H60N10O20P2, the expected monoisotopic mass is approximately 1050.35 Da. nih.gov In positive ion mode electrospray ionization (ESI), the dimer would typically be observed as the protonated molecule [M+H]+ at an m/z of approximately 1051.35. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition and structure of the impurity. LC-MS/MS can further be used to fragment the molecule and study its product ions, providing definitive structural information.

Table 3: Representative LC-MS Parameters for the Identification of this compound
ParameterCondition
Ionization TechniqueElectrospray Ionization (ESI), typically in positive ion mode
Mass AnalyzerTriple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap
Scan ModeFull Scan for identification; Multiple Reaction Monitoring (MRM) or Single Ion Monitoring (SIM) for quantification. researchgate.net
Expected Precursor Ion [M+H]+~ m/z 1051.4
Collision Gas (for MS/MS)Nitrogen or Argon

Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to Gas Chromatography, Gas Chromatography-Mass Spectrometry (GC-MS) is not a standard technique for analyzing this compound. The primary limitation is the inability to get the large, non-volatile molecule into the gas phase without thermal degradation. Since the compound cannot be successfully passed through a GC column, it cannot be analyzed by a coupled GC-MS system. The analysis of impurities related to Tenofovir Disoproxil is therefore exclusively performed using LC-MS based methods.

Validation of Analytical Methods for Dimer Quantification

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose. For the quantification of this compound, an impurity in Tenofovir Disoproxil Fumarate (TDF), methods are validated according to International Conference on Harmonisation (ICH) guidelines to guarantee reliability, accuracy, and precision. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose jmpas.comijpsr.comnih.gov.

Linearity and Range

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For the this compound, linearity is typically established over a range of concentrations from the Limit of Quantitation (LOQ) up to 150% of the target concentration jmpas.com.

Multiple concentrations of the dimer standard are prepared and injected into the HPLC system. A calibration curve is then constructed by plotting the peak area response against the corresponding concentration. The linearity is evaluated by the correlation coefficient (r² or r) of the regression line, which should ideally be close to 0.999 jmpas.comresearchgate.net.

Table 1: Linearity Data for this compound and Related Substances

AnalyteRangeCorrelation Coefficient (r or r²)Source
Dimer ImpurityLOQ - 150% of target concentrationNot Specified jmpas.com
Tenofovir Disoproxil Fumarate1–6 μg/mlNot Specified nih.gov
Tenofovir Disoproxil Fumarate5-40 μg/ml0.9995 wjpsonline.com
Tenofovir20–100 μg/ml0.9966

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. A known amount of the this compound is spiked into a sample matrix (e.g., a placebo or a sample of the drug product) at different concentration levels (typically 80%, 100%, and 120% of the target concentration) nih.gov. The samples are then analyzed, and the percentage of the analyte recovered is calculated. High recovery rates, generally between 98% and 102%, indicate an accurate method nih.gov.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day under the same operating conditions.

Intermediate Precision (Inter-day precision or ruggedness): Analysis of replicate samples on different days, by different analysts, or with different equipment.

For impurity quantification, the %RSD for precision studies should typically be less than 5% jmpas.com.

Table 2: Accuracy and Precision Data for Tenofovir Disoproxil and Related Substances

ParameterAnalyteConcentration LevelsResultsSource
Accuracy (% Recovery)Tenofovir Disoproxil Fumarate80%, 100%, 120%99.57–101.42% nih.gov
Accuracy (% Recovery)Tenofovir Disoproxil FumarateNot Specified99.82 - 100.14% wjpsonline.com
Precision (%RSD)Tenofovir Disoproxil FumarateNot Specified<2% wjpsonline.com
Intra- & Inter-assay Precision (%CV)Tenofovir ProdrugsLLOQ, Low, Mid, High QC2.91% to 14.4% nih.gov
Intra- & Inter-assay Accuracy (%DEV)Tenofovir ProdrugsLLOQ, Low, Mid, High QC-7.95% to 7.76% nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for impurity analysis as they define the sensitivity of the method. LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 σ/S and LOQ = 10 σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve jmpas.comnih.gov.

Table 3: LOD and LOQ Data for Tenofovir Disoproxil and Related Impurities

AnalyteLODLOQMethodSource
Tenofovir Disoproxil Fumarate0.3266 mcg/ml0.9800 mcg/mlUV-Spectrophotometry wjpsonline.com
Tenofovir0.9 μg/ml2.71 μg/mlRP-HPLC
Tenofovir Disoproxil Fumarate8 ng/spot25 ng/spotHPTLC nih.gov

Robustness and Solution Stability

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the mobile phase composition (e.g., ±5%), pH of the buffer (e.g., ±0.2 units), column temperature, and flow rate (e.g., ±0.1 ml/min) ijpbs.comnih.govthaiscience.info. The method is considered robust if system suitability parameters, such as peak resolution and symmetry, remain within acceptable limits despite these changes nih.gov.

Solution stability is also evaluated to determine the time period for which the standard solutions and sample solutions remain stable without significant degradation under specified storage conditions. This is assessed by analyzing the solutions at various time intervals (e.g., 6, 12, 24, 48 hours) and comparing the results to those of a freshly prepared solution hakon-art.comthaiscience.infonih.gov. The solutions are deemed stable if the change in concentration or the appearance of new impurity peaks is negligible hakon-art.comnih.gov. For instance, solutions of Tenofovir Disoproxil have been found to be stable for at least 3 days at ambient temperature when protected from light hakon-art.com.

Application in Impurity Profiling and Related Substances Control

Validated analytical methods for the quantification of this compound are fundamental to the quality control of TDF in both bulk drug substance and finished pharmaceutical products researchgate.netnih.gov. Impurity profiling is the identification and quantification of all potential impurities present in a drug substance . According to ICH guidelines, impurities present above a certain threshold (e.g., 0.1%) must be identified, quantified, and controlled .

The dimer is a known related substance of TDF, and its presence must be monitored to ensure the safety and efficacy of the final drug product jmpas.com. The developed RP-HPLC methods are routinely used to:

Assess the purity of new batches of TDF active pharmaceutical ingredient (API) researchgate.net.

Monitor the level of the dimer and other related substances during stability studies of the drug product nih.govijpbs.com.

Ensure that the levels of the dimer impurity do not exceed the limits specified in pharmacopoeias or by regulatory authorities.

Theoretical and Computational Studies of Tenofovir Disoproxil Dimer

Molecular Modeling and Structure Prediction

Molecular modeling techniques are instrumental in elucidating the three-dimensional structure of the tenofovir (B777) disoproxil dimer. These models are crucial for understanding its chemical behavior and interaction with its environment. The dimer consists of two tenofovir disoproxil molecules linked together. sagchem.com

The structure of the tenofovir disoproxil dimer has been characterized using various analytical techniques, which in turn inform and validate computational models. google.comjmpas.com These models help in predicting the most stable conformations of the dimer, which is essential for understanding its physical and chemical properties.

Table 1: Molecular Identifiers and Properties of this compound

IdentifierValue
Molecular Formula C39H60N10O20P2 ncats.io
Molecular Weight 1050.8962 g/mol ncats.io
Stereochemistry ABSOLUTE ncats.io
Defined Stereocenters 2 / 2 ncats.io
Charge 0 ncats.io

This data is based on available chemical information for the this compound.

Quantum Chemical Calculations (e.g., Ab initio)

Quantum chemical calculations, such as ab initio methods, provide a fundamental understanding of the electronic structure and energy of the this compound. These calculations can be used to determine various properties, including molecular bond orders and the mechanisms of chemical reactions. researchgate.net

Ab initio calculations have been employed to study the fragmentation of related tenofovir species, revealing that significant energy is required to cleave certain bonds. researchgate.net For instance, in sodiated tenofovir disoproxil fumarate (B1241708), the sodium ion is strongly coordinated and requires high activation energy for detachment. researchgate.net Such calculations are vital for predicting the stability and reactivity of the dimer. While direct ab initio studies on the dimer are not extensively published, the principles from studies on the monomer and its derivatives are applicable. researchgate.netresearchgate.net

Topological Indices and Cheminformatics Analysis

Topological indices are numerical descriptors derived from the molecular graph of a compound. These indices are used in cheminformatics to correlate the chemical structure with various physicochemical and biological properties. turcomat.org For the tenofovir family of compounds, including the dimer, topological indices have been studied to understand their structural properties. turcomat.org

Researchers have calculated various topological indices, such as the Randic, Zagreb, and Harmonic indices, for tenofovir-related structures. turcomat.org These studies aim to establish a quantitative structure-activity relationship (QSAR) and can aid in predicting the properties of new or uncharacterized compounds like the dimer. turcomat.org This type of analysis can be instrumental in the virtual screening and design of novel pharmaceutical agents.

Table 2: Examples of Topological Indices Studied for Tenofovir Structures. turcomat.org

Index TypeSpecific Indices
Degree-Based Zagreb (1st, 2nd, 3rd), Randic, Harmonic, Forgotten
Neighborhood Sum & Degree Based General Indices

This table lists types of indices that have been applied to the broader family of tenofovir compounds.

Simulation of Dimer Formation and Stability

The formation of the this compound is often associated with the presence of moisture, which can lead to the hydrolysis of tenofovir disoproxil and the subsequent generation of formaldehyde (B43269), a key reactant in the dimerization process. researchgate.net The stability of tenofovir disoproxil and its propensity to form impurities like the dimer are influenced by environmental conditions such as pH and temperature. researchgate.netthaiscience.info

Studies have shown that tenofovir disoproxil fumarate is unstable under both acidic and alkaline conditions, leading to degradation. thaiscience.info The formation of the dimer is a known stability issue, and experiments under stress conditions (e.g., elevated temperature and humidity) are conducted to investigate the rate of its formation. nih.govresearchgate.net Computational simulations can model these degradation pathways and predict the likelihood of dimer formation under various conditions. These simulations can provide insights into the reaction mechanisms and kinetics, which are crucial for developing strategies to minimize impurity formation during manufacturing and storage.

Research on the solid-state properties of tenofovir disoproxil free base has shown it to be less hygroscopic and less prone to dimer formation compared to the fumarate salt, highlighting the role of the solid-state form in stability. nih.govresearchgate.net

Impurity Profile and Quality Control Aspects of Tenofovir Disoproxil Dimer

Identification of Tenofovir (B777) Disoproxil Dimer as a Key Impurity (e.g., Impurity J, Impurity I, Related Compound I)

Tenofovir Disoproxil Dimer is a significant process-related impurity and degradation product in the manufacturing of Tenofovir Disoproxil Fumarate (B1241708) (TDF), an essential antiretroviral medication. veeprho.comderpharmachemica.comgoogle.com This dimer is recognized and listed under various synonyms in pharmacopeias and scientific literature, including Tenofovir Disoproxil Fumarate Impurity J, Tenofovir Disoproxil USP Related Compound I, and simply this compound. anantlabs.comallmpuslab.comsynthinkchemicals.com Its presence is a critical quality attribute that is closely monitored during the synthesis and formulation of the final drug product.

The formation of the dimer impurity can occur during the synthesis of TDF and can also be a result of degradation, particularly under thermal stress. google.comscispace.com It is characterized by its distinct molecular weight and structure, which involves the linking of two tenofovir disoproxil molecules. allmpus.com The identification and characterization of this impurity are crucial for ensuring the quality and safety of TDF. google.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are routinely employed for its detection and quantification. researchgate.netjbino.com

The table below provides a summary of the various names and identifiers for this compound.

Identifier Name Source/Context
Impurity JTenofovir Disoproxil Fumarate IP Impurity JIndian Pharmacopoeia synthinkchemicals.com
Related Compound ITenofovir Disoproxil USP Related Compound IUnited States Pharmacopeia
Dimer ImpurityThis compoundGeneral Chemical Name cleanchemlab.com

Strategies for Impurity Control in Chemical Manufacturing Processes

Controlling the level of this compound is a critical aspect of the TDF manufacturing process to ensure the final product meets stringent purity requirements. drugfuture.comlgcstandards.com Several strategies are implemented to minimize the formation of this and other related impurities.

Key control strategies include:

Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, pH, and reaction time is crucial. For instance, the synthesis of a key intermediate is often conducted at low temperatures (10-15°C) to suppress the formation of byproducts. google.compatsnap.com

Purification Techniques: Advanced purification methods, including column chromatography, are employed to remove impurities from the final product. google.com The choice of eluent and stationary phase is optimized to achieve effective separation of the dimer from the active pharmaceutical ingredient (API).

Use of High-Purity Starting Materials: The quality of raw materials, such as tenofovir, directly impacts the impurity profile of the final product. google.com Utilizing high-purity starting materials minimizes the introduction of potential reactants that could lead to dimer formation.

Process Validation and Monitoring: The entire manufacturing process is validated to ensure it consistently produces TDF of the required quality. drugfuture.comwho.int In-process controls and monitoring at critical steps help to identify and rectify any deviations that could lead to increased impurity levels. researchgate.net

Storage and Handling: Proper storage conditions for both intermediates and the final drug substance are essential. Tenofovir disoproxil fumarate should be stored in tightly closed containers, protected from light, and at controlled temperatures (typically 2-8°C) to prevent degradation and the formation of impurities. drugfuture.com

Role of Reference Standards in Impurity Analysis

Reference standards play a pivotal role in the accurate identification and quantification of impurities like this compound during quality control testing. lgcstandards.comsigmaaldrich.com These highly purified compounds serve as a benchmark against which the test samples of the drug substance are compared. cleanchemlab.comavantorsciences.comlgcstandards.com

The primary functions of reference standards in impurity analysis include:

Identification: By comparing the retention time or other analytical signals of a peak in the chromatogram of a TDF sample with that of a certified reference standard of the dimer, analysts can definitively identify the impurity. who.int

Quantification: Reference standards are used to create calibration curves, which are essential for determining the exact concentration of the dimer impurity in a given batch of TDF. scispace.comnih.gov This ensures that the impurity levels are within the acceptable limits set by regulatory authorities.

Method Validation: Analytical methods used for impurity profiling must be validated to ensure they are accurate, precise, and reliable. jbino.com Reference standards are indispensable for performing these validation studies. cleanchemlab.com

The United States Pharmacopeia (USP) and other pharmacopeial bodies provide well-characterized reference standards for TDF and its related compounds, including the dimer impurity. sigmaaldrich.comavantorsciences.com The availability and use of these standards are fundamental to maintaining the quality and consistency of TDF products.

Impact of Dimer Content on Drug Substance Quality Attributes

High levels of the dimer impurity can potentially:

Reduce the Potency of the Drug: As an impurity, the dimer does not possess the desired therapeutic activity. derpharmachemica.com Its presence effectively lowers the concentration of the active pharmaceutical ingredient, which could impact the efficacy of the medication.

Alter Physical Properties: The presence of impurities can affect the physical characteristics of the drug substance, such as its crystalline structure, solubility, and dissolution rate. researchgate.net These changes can, in turn, influence the bioavailability of the drug.

Indicate Poor Manufacturing Control: Elevated levels of the dimer can be an indicator of issues within the manufacturing process, such as inadequate control of reaction conditions or insufficient purification. google.com

Regulatory bodies like the European Medicines Agency (EMA) require thorough characterization and control of such impurities. europa.eu The limits for impurities are established based on safety data and the principles of As Low As Reasonably Practicable (ALARP). drugfuture.com Adherence to these limits is mandatory for the approval and marketing of TDF products.

Q & A

Q. What validated analytical methods are recommended for quantifying Tenofovir Disoproxil Dimer in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) using a C18 column with a mobile phase of methanol and phosphate buffer (pH 3.0) is widely employed. Detection is performed at 260 nm, with validation adhering to ICH Q2(R1) guidelines for linearity (5–50 µg/mL), precision, and accuracy. For impurity profiling, tandem mass spectrometry (LC-MS/MS) can differentiate the dimer from its monomer using fragmentation patterns .

Q. What synthesis pathways are reported for this compound, and how can purity be optimized during production?

Methodological Answer: The dimer forms as a byproduct during esterification of tenofovir with chloromethyl isopropyl carbonate. Key optimization steps include:

  • Maintaining reaction temperatures below 40°C to reduce side reactions.
  • Using stoichiometric triethylamine to minimize incomplete esterification.
  • Implementing recrystallization with acetone/water mixtures to isolate the dimer from monomeric tenofovir disoproxil .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies involve storing the compound at 40°C/75% RH for 6 months. Forced degradation studies (acid/alkaline hydrolysis, oxidative stress) coupled with HPLC-UV analysis quantify degradation products. Dimer stability is pH-sensitive, with optimal stability observed at pH 4.0–6.0 .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data between this compound and its monomeric form be resolved?

Methodological Answer: Conduct crossover pharmacokinetic studies in animal models (e.g., rats) using LC-MS/MS to measure plasma concentrations. Adjust for variables such as renal clearance (monitored via creatinine levels) and protein binding differences. Non-compartmental analysis (NCA) of AUC and Cmax can clarify bioavailability contradictions .

Q. What experimental designs are recommended to evaluate the renal toxicity profile of this compound in long-term studies?

Methodological Answer: Use prospective cohort designs with:

  • Regular monitoring of serum creatinine, urinary β2-microglobulin, and bone mineral density (BMD) via DEXA scans.
  • Multivariate regression to adjust for confounders (e.g., age, concurrent nephrotoxic drugs).
  • Comparative arms with tenofovir alafenamide (TAF) to isolate dimer-specific effects .

Q. What strategies are effective in characterizing and mitigating dimer formation during large-scale synthesis?

Methodological Answer: Process Analytical Technology (PAT) tools, such as in-line FTIR spectroscopy, monitor esterification in real-time. Post-synthesis, silica gel column chromatography with ethyl acetate/hexane gradients (70:30) separates dimer impurities. Purity thresholds (>99.5%) are validated using quantitative <sup>31</sup>P NMR .

Q. How do researchers address contradictory data on the dimer’s impact on antiviral efficacy compared to the monomer?

Methodological Answer: Perform in vitro resistance selection experiments using HIV-1 RT inhibition assays. Compare IC50 values of dimer vs. monomer under varying ATP concentrations. Molecular docking simulations (e.g., AutoDock Vina) can model steric hindrance effects of the dimer on RT binding .

Q. What methodologies are employed to quantify low-abundance this compound in biological matrices?

Methodological Answer: Solid-phase extraction (SPE) using Oasis HLB cartridges followed by UPLC-MS/MS with electrospray ionization (ESI+) achieves detection limits of 0.1 ng/mL. Internal standards (e.g., deuterated tenofovir) correct for matrix effects in plasma/urine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.